molecular formula C10H12N4O2S B2841231 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide CAS No. 561009-01-6

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide

Cat. No. B2841231
CAS RN: 561009-01-6
M. Wt: 252.29
InChI Key: GYHKCGHRJIOSDH-UHFFFAOYSA-N
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Description

“2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide” is a chemical compound with the molecular formula C10H9N3OS .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H9N3OS/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11/h3,13H,1-2H3,(H,12,14) .

Scientific Research Applications

Future Directions

Given the interest in thieno[2,3-d]pyrimidine derivatives for their potential biological activities , future research could focus on exploring the biological activities of this compound and its derivatives.

properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-5(2)17-10-8(4)9(16)12-6(13-10)3-7(15)14-11/h3,11H2,1-2H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKCGHRJIOSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328100
Record name 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide

CAS RN

561009-01-6
Record name 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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